molecular formula C18H12ClF2N5O B2897306 3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326868-24-9

3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2897306
CAS RN: 1326868-24-9
M. Wt: 387.77
InChI Key: JTUAJDRPMAKXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H12ClF2N5O and its molecular weight is 387.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives, including compounds similar to the one , involves nucleophilic replacement reactions that lead to the formation of new tricyclic derivatives with potential biological activities. These compounds undergo intramolecular cyclization to form complex structures, showcasing the chemical versatility of triazolopyrimidines (Biagi et al., 2002).

Biological Activity

  • Studies on 1,2,3-triazolo[4,5-d]pyrimidine derivatives bearing various amino substituents have shown high affinity and selectivity for the A1 adenosine receptor subtype, suggesting potential applications in designing drugs targeting adenosine receptors (Betti et al., 1998).
  • The exploration of fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, another group of compounds related to the target molecule, reveals the possibility of synthesizing novel compounds with significant antimicrobial activities, further expanding the scope of triazolopyrimidine derivatives in medicinal chemistry (Nagaraju et al., 2013).

Antimicrobial Applications

  • The synthesis of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest activities against clinically isolated strains of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Prasanna Kumara et al., 2013).

Advanced Heterocyclic Chemistry

  • Research into heteroaromatization with 4-hydroxycoumarin has led to the synthesis of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, showcasing the utility of the triazolopyrimidine scaffold in creating complex heterocyclic compounds with potential for further biological testing (El-Agrody et al., 2001).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(3,4-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O/c19-13-4-2-1-3-12(13)9-26-17-16(23-24-26)18(27)25(10-22-17)8-11-5-6-14(20)15(21)7-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUAJDRPMAKXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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